

Technical Support Center: Preventing Degradation During Nylon 6/12 Melt Processing

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Compound of Interest

Compound Name: Nylon 6/12

Cat. No.: B3422588

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing degradation during the melt processing of **Nylon 6/12**. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of **Nylon 6/12** degradation during melt processing?

A1: The primary causes of **Nylon 6/12** degradation during melt processing are:

- **Thermal Degradation:** Occurs when the polymer is exposed to excessive temperatures or long residence times in the processing equipment. This can lead to chain scission, cross-linking, and the formation of volatile byproducts, resulting in reduced mechanical properties and discoloration.[\[1\]](#)[\[2\]](#)
- **Hydrolytic Degradation:** **Nylon 6/12** is susceptible to hydrolysis, a chemical breakdown caused by a reaction with water at elevated temperatures. Excessive moisture in the resin before processing is a common cause, leading to a reduction in molecular weight and, consequently, a loss of toughness and strength.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Oxidative Degradation:** This type of degradation is caused by the reaction of the polymer with oxygen at high processing temperatures. It can result in discoloration (yellowing), embrittlement, and a decrease in overall material performance.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Q2: What are the recommended drying conditions for **Nylon 6/12** before processing?

A2: Proper drying of **Nylon 6/12** is crucial to prevent hydrolytic degradation. It is recommended to dry the pellets to a moisture content below 0.2%.^{[1][7][8][9]} For critical applications, a lower moisture content may be necessary. Typical drying conditions are in a dehumidifying or vacuum dryer at 80-90°C (176-194°F) for 2-4 hours.^[8] Over-drying at excessively high temperatures or for extended periods can lead to oxidative degradation and yellowing.^[2]

Q3: What is the recommended melt temperature range for processing **Nylon 6/12**?

A3: The recommended melt temperature for **Nylon 6/12** is typically between 230°C and 280°C (446°F and 536°F).^[7] The optimal temperature can vary depending on the specific grade of **Nylon 6/12**, the presence of additives (like glass fibers), and the processing method (e.g., injection molding, extrusion). It is important to avoid exceeding the upper limit of the recommended temperature range to prevent thermal degradation.^[1]

Q4: How does residence time in the processing equipment affect **Nylon 6/12**?

A4: Excessive residence time of the molten polymer in the barrel of an injection molding machine or extruder can lead to thermal degradation.^[10] This can result in a decrease in viscosity, discoloration (yellowing or browning), and a reduction in the mechanical properties of the final product. It is advisable to keep the residence time as short as possible by using an appropriately sized machine for the shot size and minimizing cycle times.

Troubleshooting Guide

Problem	Probable Cause(s)	Suggested Solution(s)
Yellowing/Discoloration	<p>1. Excessive Melt Temperature: The processing temperature is set too high, causing thermal degradation. [1][2]</p> <p>2. Long Residence Time: The molten polymer is held at a high temperature for too long in the barrel.[2]</p> <p>3. Oxidative Degradation: Presence of oxygen in the hopper or barrel at high temperatures.[5][6]</p> <p>4. Contamination: Presence of impurities or residues from previous materials in the processing equipment.</p>	<p>1. Reduce Melt Temperature: Lower the barrel and nozzle temperatures to the recommended range for Nylon 6/12.</p> <p>2. Minimize Residence Time: Use a machine with a barrel capacity appropriate for the shot size to avoid prolonged exposure to heat. Reduce cycle times where possible.</p> <p>3. Use Nitrogen Purge: For highly sensitive applications, a nitrogen purge in the feed hopper can displace oxygen. Ensure proper venting in the mold.</p> <p>4. Thoroughly Purge Machine: Clean the barrel and screw with a suitable purging compound before processing Nylon 6/12.</p>
Brittleness/Reduced Toughness	<p>1. Hydrolytic Degradation: Insufficient drying of the resin, leading to a high moisture content during processing.[1][3]</p> <p>2. Thermal Degradation: Excessive processing temperatures or long residence times causing chain scission.[1][11]</p> <p>3. Low Mold Temperature: A cold mold can induce high internal stresses and affect the crystalline structure.</p> <p>4. Contamination:</p>	<p>1. Properly Dry the Resin: Ensure the moisture content is below 0.2% by drying at the recommended temperature and time. Use a moisture analyzer to verify.[1][9]</p> <p>2. Optimize Processing Conditions: Lower the melt temperature and minimize residence time.</p> <p>3. Increase Mold Temperature: A warmer mold allows for better packing and reduces molded-in stress.[12][13]</p> <p>4. Ensure Material</p>

	Presence of incompatible polymers.	Purity: Use virgin material and ensure the processing equipment is free from contaminants.
Splay Marks/Silver Streaks	<p>1. Excessive Moisture: The most common cause is water turning to steam in the melt.[3]</p> <p>2. Thermal Degradation: Volatiles generated from the degradation of the polymer.</p> <p>3. Trapped Air: Inadequate venting in the mold.</p>	<p>1. Dry the Material Thoroughly: Confirm that the Nylon 6/12 pellets are dried to the recommended moisture level.</p> <p>2. Lower Melt Temperature: Reduce the processing temperature to prevent the generation of degradation byproducts.</p> <p>3. Improve Mold Venting: Ensure vents are clean and of adequate size and depth to allow trapped air to escape.</p>
Sink Marks	<p>1. Insufficient Packing Pressure/Time: Not enough material is packed into the mold to compensate for shrinkage.</p> <p>2. High Melt Temperature: A hotter melt will shrink more upon cooling.</p> <p>3. Inadequate Cooling Time: The part is ejected before it has fully solidified.</p>	<p>1. Increase Packing Pressure and Time: Optimize the packing phase to force more material into the cavity.</p> <p>2. Reduce Melt Temperature: A lower melt temperature will result in less shrinkage.</p> <p>3. Increase Cooling Time: Allow the part to cool sufficiently in the mold before ejection.</p>
Flash	<p>1. Low Clamping Force: The force holding the two halves of the mold together is insufficient.</p> <p>2. Excessive Injection Pressure/Speed: The pressure of the molten plastic is too high, forcing the mold open.</p> <p>3. High Melt Temperature: A lower viscosity</p>	<p>1. Increase Clamping Force: Ensure the clamping tonnage is adequate for the part size and injection pressure.</p> <p>2. Reduce Injection Pressure and Speed: Lower the pressure and speed to a level that fills the part without forcing the mold open.</p> <p>3. Lower Melt</p>

melt can more easily flow into small gaps.

Temperature: A slightly cooler, more viscous melt is less likely to flash.

Quantitative Data Presentation

Table 1: Recommended Processing Parameters for **Nylon 6/12**

Parameter	Recommended Value	Unit
Drying Temperature	80 - 90	°C
Drying Time	2 - 4	hours
Maximum Moisture Content	< 0.2	%
Melt Temperature	230 - 280	°C
Mold Temperature	60 - 100	°C
Injection Pressure	75 - 125	MPa

Table 2: Influence of Moisture Content on **Nylon 6/12** Properties

Moisture Content (%)	Effect on Processing	Effect on Final Properties
> 0.2	Splay marks, drooling at the nozzle, reduced melt viscosity. [3]	Reduced tensile strength, brittleness, dimensional instability.[1][3]
< 0.2	Stable processing, consistent melt viscosity.	Optimal mechanical properties, good dimensional stability.
Excessively Dry	Increased melt viscosity, may require higher processing temperatures.[3]	Can lead to brittleness if not conditioned after molding.

Experimental Protocols

Melt Flow Index (MFI) Testing (ASTM D1238)

Objective: To determine the rate of extrusion of molten **Nylon 6/12** through an orifice of a specified length and diameter under prescribed conditions of temperature and load. This provides an indication of the material's flowability and can be used to detect degradation (an increase in MFI often indicates chain scission).[14][15]

Methodology:

- Apparatus: An extrusion plastometer (MFI tester) conforming to ASTM D1238.[16]
- Sample Preparation: Ensure the **Nylon 6/12** pellets are dried to a moisture content of <0.2%.
- Test Conditions: For **Nylon 6/12**, a common test condition is 235°C with a 2.16 kg load. However, specific conditions may vary by grade, so consult the material's technical datasheet.
- Procedure: a. Preheat the MFI tester to the specified temperature. b. Load a specified amount of the dried sample (typically 3-5 grams) into the barrel. c. Allow the material to preheat for a specified time (e.g., 5 minutes) to reach thermal equilibrium. d. Place the specified weight on the piston to force the molten polymer through the die. e. After a steady flow is established, collect timed extrudates (cuttings). f. Weigh the collected extrudates.
- Calculation: The MFI is calculated in grams per 10 minutes using the following formula: $MFI (g/10 \text{ min}) = (\text{mass of extrudate in grams} / \text{time of extrusion in seconds}) * 600$

Solution Viscosity Measurement (ISO 307)

Objective: To determine the viscosity number of a dilute solution of **Nylon 6/12**, which is related to the polymer's molecular weight. A decrease in solution viscosity indicates degradation.[17][18]

Methodology:

- Apparatus: A capillary viscometer (e.g., Ubbelohde type), a constant temperature bath (25°C ± 0.05°C), and volumetric flasks.
- Solvent Selection: Common solvents for polyamides include formic acid, m-cresol, or sulfuric acid. The choice of solvent should be specified.

- Sample Preparation: a. Accurately weigh a specific amount of the dried **Nylon 6/12** sample. b. Dissolve the sample in a known volume of the chosen solvent to create a dilute solution of a specific concentration (e.g., 0.005 g/mL). Dissolution may require gentle heating and stirring.
- Procedure: a. Calibrate the viscometer by measuring the flow time of the pure solvent. b. Introduce the prepared **Nylon 6/12** solution into the viscometer. c. Equilibrate the viscometer in the constant temperature bath. d. Measure the flow time of the solution between two marked points on the capillary. e. Repeat the measurement until consistent readings are obtained.
- Calculation: The viscosity number (VN) is calculated as follows: $VN = (t - t_0) / (t_0 * c)$ where:
 - t = average flow time of the polymer solution
 - t_0 = average flow time of the pure solvent
 - c = concentration of the polymer solution in g/mL

Color Measurement (CIELAB - ASTM E308)

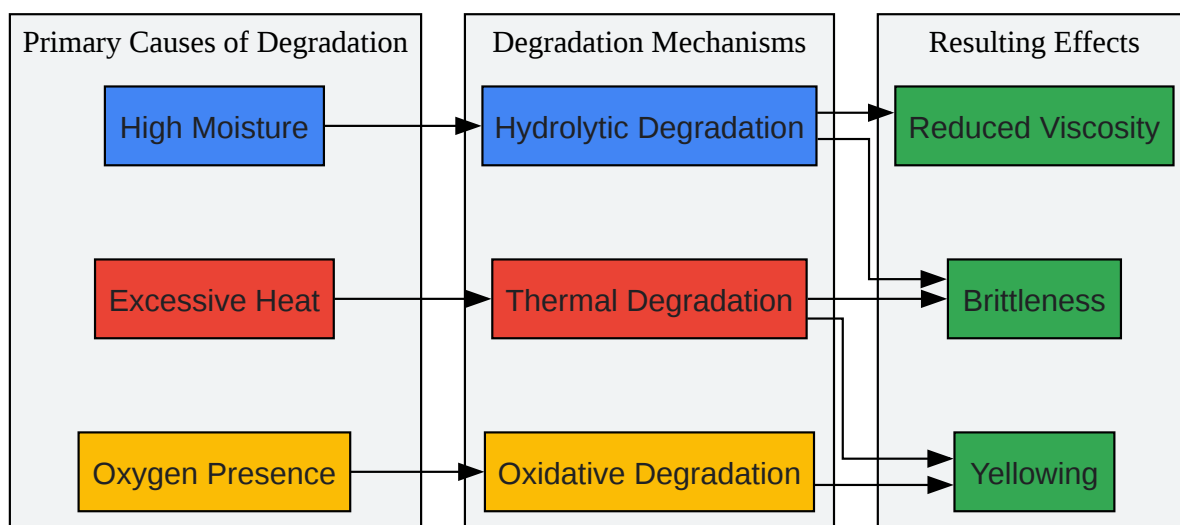
Objective: To quantitatively measure the color of the processed **Nylon 6/12** and assess the degree of yellowing or discoloration.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Methodology:

- Apparatus: A spectrophotometer or colorimeter capable of measuring color in the CIELAB color space.[\[22\]](#)[\[23\]](#)
- Sample Preparation: Use flat, opaque plaques of the processed **Nylon 6/12** with a smooth, clean surface.
- Procedure: a. Calibrate the spectrophotometer using a certified white and black standard. b. Select the standard illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°). c. Place the sample plaque against the measurement port of the instrument. d. Take multiple readings at different locations on the sample surface to ensure an average and representative measurement.

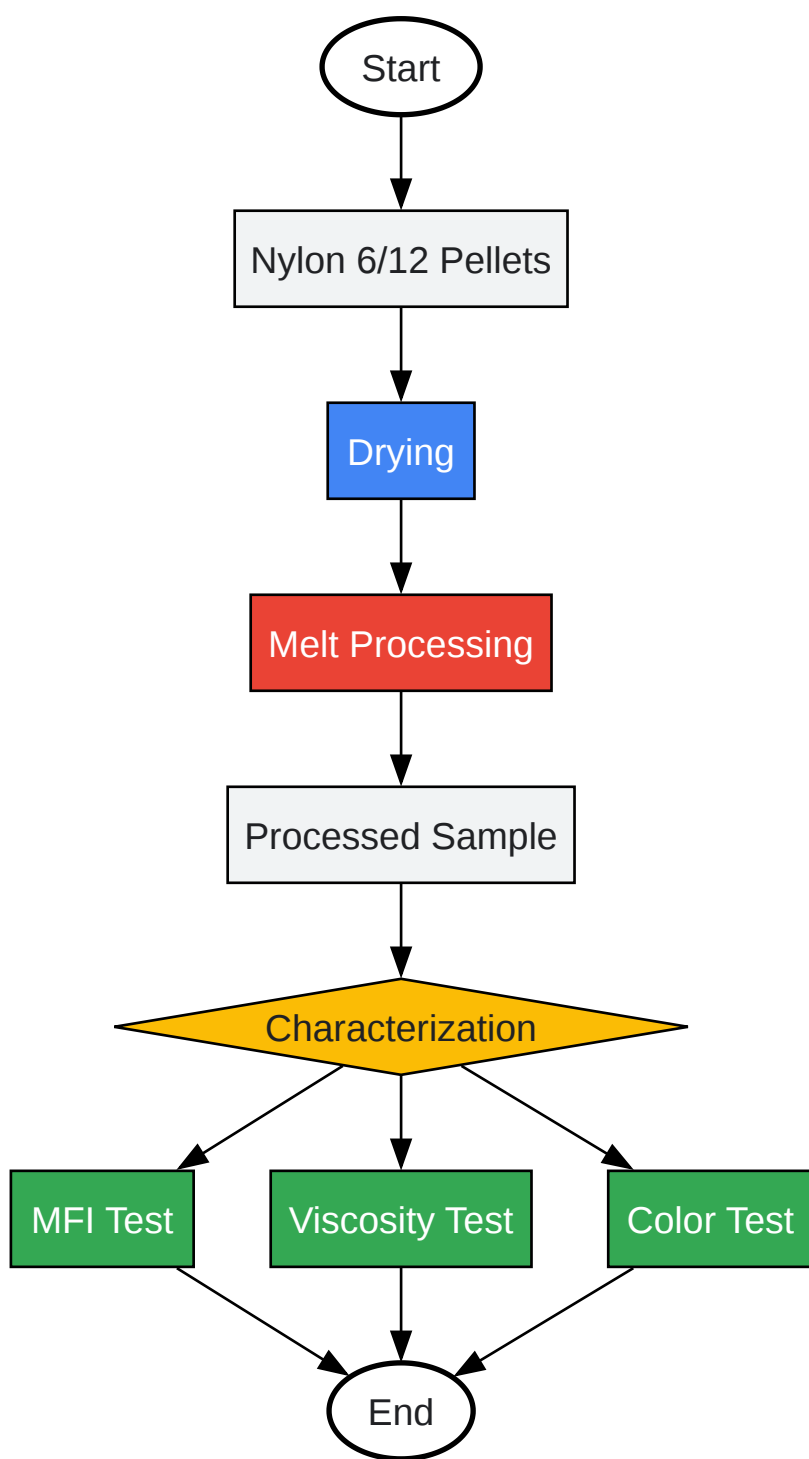
- Data Interpretation: The instrument will provide L, a, and b* values.
 - L* represents lightness (100 = white, 0 = black).
 - a represents the red/green axis (+a = red, -a* = green).
 - b represents the yellow/blue axis (+b = yellow, -b* = blue). An increase in the b* value indicates yellowing.

Visualizations



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Caption: Causes and effects of **Nylon 6/12** degradation.



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Caption: Workflow for processing and testing **Nylon 6/12**.

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